REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[N:3]1.[N+:10]([O-])([OH:12])=[O:11].OS(O)(=O)=O.O=S(=O)=O>>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=[N:3]1 |f:2.3|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1C(=O)O
|
Name
|
23.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with 9:1 methylene chloride/ethanol
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1C(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |